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Introduction
Gemlapodect, also known by its investigational name NOE-105, is a first-in-class, selective

phosphodiesterase 10A (PDE10A) inhibitor under investigation for the treatment of central

nervous system (CNS) disorders, primarily Tourette syndrome and stuttering.[1][2][3] Its

mechanism of action involves the modulation of dopamine signaling pathways in the brain, not

by direct receptor antagonism, but by regulating intracellular secondary messengers, cyclic

adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By

inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum,

Gemlapodect leads to an accumulation of cAMP and cGMP, thereby fine-tuning dopaminergic

neurotransmission.[1] This novel mechanism presents a promising therapeutic strategy with the

potential for improved efficacy and a more favorable side-effect profile compared to traditional

antipsychotics.[2] The chemical name for Gemlapodect is 1-methyl-4-(morpholine-4-carbonyl)-

N-(2-phenyl-[1][2]triazolo[1,5-a]pyridin-7-yl)pyrazole-5-carboxamide, and its molecular formula

is C22H21N7O3.[4]

This document provides detailed application notes and protocols for the chemical synthesis of

Gemlapodect, intended for use in a research setting. The synthesis is based on a streamlined

and sustainable process that has been developed to overcome the challenges of earlier

discovery chemistry routes, which were hampered by safety concerns and low overall yields.[5]
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The improved synthesis involves a key copper-catalyzed oxidative cyclization and a palladium-

catalyzed coupling reaction.[5]

Signaling Pathway of Gemlapodect
Gemlapodect's therapeutic effect is derived from its ability to modulate dopaminergic signaling

within the striatum. The diagram below illustrates the key steps in its mechanism of action.
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Caption: Mechanism of action of Gemlapodect in a medium spiny neuron.

Synthetic Workflow Overview
The synthesis of Gemlapodect can be conceptually divided into the preparation of two key

intermediates, followed by their coupling and final amidation. The overall workflow is depicted

below.
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Caption: High-level workflow for the synthesis of Gemlapodect.

Experimental Protocols
The following protocols are based on the improved, second-generation synthesis of

Gemlapodect. This route enhances safety and efficiency compared to earlier methods.

Part 1: Synthesis of 7-Bromo-2-phenyl-[1][2]
[3]triazolo[1,5-a]pyridine
This intermediate is synthesized via a copper-catalyzed oxidative cyclization.

Materials:

2-Amino-4-bromopyridine

Benzamidine hydrochloride
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Copper(I) iodide (CuI)

Base (e.g., potassium carbonate)

Solvent (e.g., Dimethylformamide - DMF)

Oxygen (from air or as a controlled feed)

Procedure:

To a reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, add 2-amino-4-

bromopyridine, benzamidine hydrochloride, copper(I) iodide, and potassium carbonate in

dimethylformamide.

Heat the mixture to 80-100 °C.

Introduce a controlled stream of air or an oxygen/nitrogen mixture into the reaction vessel.

Maintain the reaction at this temperature for 12-24 hours, monitoring the progress by an

appropriate analytical method (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,

ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 7-bromo-2-phenyl-

[1][2]triazolo[1,5-a]pyridine.

Part 2: Synthesis of 1-methyl-4-(morpholine-4-
carbonyl)-1H-pyrazole-5-carboxylic acid
This pyrazole intermediate is prepared through a multi-step sequence.

Materials:
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Ethyl 2-cyano-3-oxobutanoate

Methylhydrazine

Morpholine

Strong base (e.g., sodium hydroxide)

Acid for workup (e.g., hydrochloric acid)

Reagents for conversion of ester to amide and subsequent oxidation to carboxylic acid.

Procedure: A detailed, multi-step procedure is required here, which is not fully available in the

public domain. A representative synthesis would involve:

Cyclization of a β-ketoester with methylhydrazine to form the pyrazole ring.

Saponification of the ester to the corresponding carboxylic acid.

Activation of the carboxylic acid (e.g., to the acid chloride) and reaction with morpholine to

form the amide.

Introduction of the second carboxylic acid functionality at the 5-position of the pyrazole ring.

Part 3: Palladium-Catalyzed Coupling and Final
Synthesis of Gemlapodect
The final step involves the formation of the amide bond between the two key intermediates.

Materials:

7-Bromo-2-phenyl-[1][2]triazolo[1,5-a]pyridine (from Part 1)

1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide (derived from the carboxylic

acid from Part 2)

Palladium catalyst (e.g., Pd2(dba)3)
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Phosphine ligand (e.g., Xantphos)

Base (e.g., cesium carbonate)

Solvent (e.g., ethanol or toluene)

Procedure:

In an inert atmosphere (e.g., under nitrogen or argon), combine 7-bromo-2-phenyl-[1]

[2]triazolo[1,5-a]pyridine, 1-methyl-4-(morpholine-4-carbonyl)-1H-pyrazole-5-carboxamide,

the palladium catalyst, the phosphine ligand, and the base in the chosen solvent.

Heat the reaction mixture to reflux (typically 80-110 °C) for 8-16 hours, or until the reaction is

complete as monitored by LC-MS.

Cool the reaction mixture to room temperature.

Filter the mixture to remove insoluble inorganic salts.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel, followed by

recrystallization from a suitable solvent system to yield Gemlapodect as a solid.

Data Presentation
The following tables summarize the expected quantitative data for the synthesis of

Gemlapodect based on the streamlined process. Note: Specific yields and purity values are

illustrative and will depend on the exact reaction conditions and scale.

Table 1: Synthesis of Intermediates
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Intermediate
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Purity (%)

7-Bromo-2-

phenyl-[1]

[2]triazolo[1,5-

a]pyridine

C13H9BrN4 301.15 75-85 >98

1-methyl-4-

(morpholine-4-

carbonyl)-1H-

pyrazole-5-

carboxylic acid

C11H15N3O4 269.26 60-70 (overall) >98

Table 2: Final Coupling Reaction for Gemlapodect

Product
Molecular
Formula

Molecular
Weight ( g/mol
)

Typical Yield
(%)

Purity (by
HPLC) (%)

Gemlapodect C22H21N7O3 431.45 80-90 >99

Conclusion
The provided protocols outline a robust and efficient method for the synthesis of Gemlapodect
for research purposes. This streamlined process, centered around a copper-catalyzed oxidative

cyclization and a palladium-catalyzed amide coupling, offers significant improvements in safety

and overall yield. By following these guidelines, researchers can reliably produce high-purity

Gemlapodect for further investigation into its therapeutic potential and mechanism of action.

Careful monitoring of reaction conditions and appropriate purification techniques are essential

for achieving the desired outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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